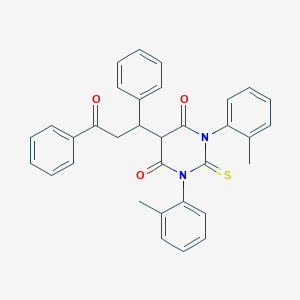![molecular formula C18H20O4 B284029 3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of cannabinoids. It is commonly known as HU-210 and is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
HU-210 acts on the endocannabinoid system by binding to the CB1 receptor. It has a high affinity for the CB1 receptor and is a potent agonist. HU-210 has been shown to activate the CB1 receptor in a manner that is similar to the endocannabinoid anandamide. This activation leads to the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and physiological effects:
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in various animal models. HU-210 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
HU-210 has several advantages for lab experiments. It has a high affinity for the CB1 receptor and is a potent agonist, which makes it an ideal tool for studying the endocannabinoid system. Additionally, HU-210 has been extensively studied and its effects are well documented. However, there are also some limitations to using HU-210 in lab experiments. It is a synthetic compound and may not accurately mimic the effects of endocannabinoids. Additionally, HU-210 has been shown to have psychoactive effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of HU-210. One area of research is the potential therapeutic use of HU-210 in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and may have potential as a cancer therapy. Future research may also focus on developing new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, HU-210 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 acts on the endocannabinoid system by binding to the CB1 receptor and has a high affinity for this receptor. While HU-210 has several advantages for lab experiments, there are also some limitations to its use. Future research may focus on developing new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
Synthesis Methods
HU-210 is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of olivetol and piperidine to form 3-(1,1-dimethylheptyl)-olivetol. This intermediate is then reacted with 1,1-dimethylheptyl bromide to form 1,1-dimethylheptyl-3-(1,1-dimethylheptyl)-olivetol. The final step involves the reaction of this intermediate with 4-bromo-2,2-dimethyl-1,3-dioxolane to form HU-210.
Scientific Research Applications
HU-210 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 has been studied in various animal models for its potential use in the treatment of pain, inflammation, and neurodegenerative diseases.
properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-methoxy-4-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H20O4/c1-11(2)10-21-17-15(20-3)9-8-13-12-6-4-5-7-14(12)18(19)22-16(13)17/h8-9H,1,4-7,10H2,2-3H3 |
InChI Key |
VOUPXYNBABPWCC-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Canonical SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
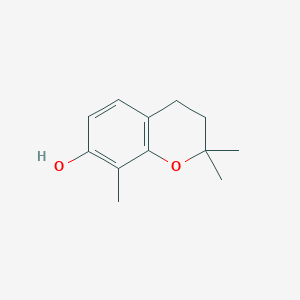
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
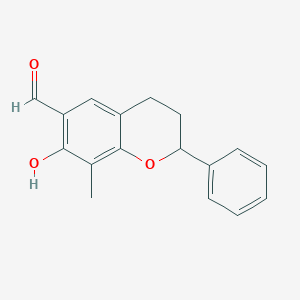
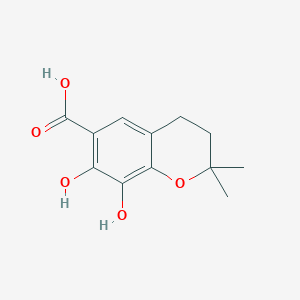
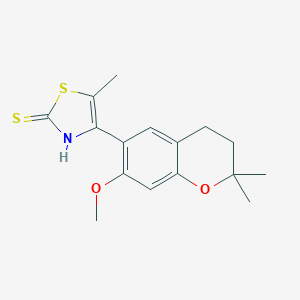
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

